REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH2:12][CH2:13][N:14](C(OC(C)(C)C)=O)[CH2:15][CH:16]=2)=[CH:7][CH:6]=1)([O-:4])=[O:3]>O1CCOCC1.C1(C)C=CC=CC=1>[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH:12]=2)=[CH:7][CH:6]=1)([O-:4])=[O:3] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed suspension was filtered
|
Type
|
WASH
|
Details
|
washed with toluene (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)C=1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |